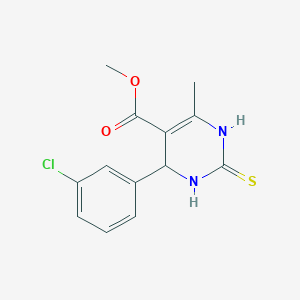![molecular formula C23H23NOS B4889866 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide, also known as BML-210, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. This compound has also been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and ROS, which are involved in the pathogenesis of many diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, which may have therapeutic implications. This compound has also been found to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. Additionally, this compound has been found to be relatively non-toxic, which makes it a promising candidate for therapeutic applications. However, this compound has some limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Zukünftige Richtungen
For the study of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide include investigating its therapeutic potential for the treatment of inflammatory diseases, determining the optimal dosage and administration, and developing more effective analogs of the compound.
Synthesemethoden
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylbenzoic acid with thionyl chloride, followed by the reaction with benzyl mercaptan to form 2-ethylbenzyl mercaptan. The final step involves the reaction of 2-ethylbenzyl mercaptan with 4-chlorobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of reactive oxygen species (ROS) in cells. Additionally, this compound has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-2-20-10-6-7-11-22(20)24-23(25)21-14-12-19(13-15-21)17-26-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAUVMXBZGDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)


![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)





![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
